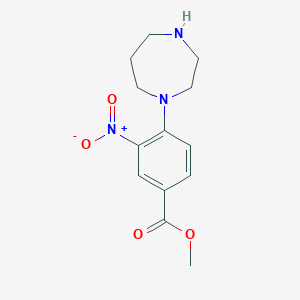
Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzoate typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through an intramolecular reductive amination of the corresponding aminoketone.
Nitration of the Benzoate: The nitration of the benzoate can be achieved by treating methyl benzoate with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid.
Coupling of the Diazepane and Nitrobenzoate: The final step involves the coupling of the diazepane ring with the nitrobenzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or alcohol derivatives.
Oxidation: The diazepane ring can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Amines or alcohols, base (e.g., sodium hydroxide), solvent (e.g., ethanol), reflux conditions.
Oxidation: Hydrogen peroxide, solvent (e.g., acetonitrile), room temperature.
Major Products Formed
Reduction: Methyl 4-(1,4-diazepan-1-yl)-3-aminobenzoate.
Substitution: Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzamide or Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzyl alcohol.
Oxidation: this compound N-oxide.
科学研究应用
Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study the interactions of diazepane-containing compounds with biological targets such as enzymes and receptors.
作用机制
The mechanism of action of Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzoate involves its interaction with molecular targets such as enzymes or receptors. The diazepane ring can mimic the structure of natural ligands, allowing the compound to bind to specific sites on the target molecule. This binding can result in the modulation of the target’s activity, leading to various biological effects.
相似化合物的比较
Similar Compounds
Methyl 4-(1,4-diazepan-1-yl)-3-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzamide: Similar structure but with an amide group instead of an ester group.
Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzyl alcohol: Similar structure but with an alcohol group instead of an ester group.
Uniqueness
Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzoate is unique due to the presence of both a diazepane ring and a nitrobenzoate ester in its structure. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The nitro group can participate in various redox reactions, while the diazepane ring can interact with biological targets, making this compound versatile for research and industrial applications.
属性
CAS 编号 |
870998-07-5 |
|---|---|
分子式 |
C13H17N3O4 |
分子量 |
279.29 g/mol |
IUPAC 名称 |
methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzoate |
InChI |
InChI=1S/C13H17N3O4/c1-20-13(17)10-3-4-11(12(9-10)16(18)19)15-7-2-5-14-6-8-15/h3-4,9,14H,2,5-8H2,1H3 |
InChI 键 |
JKAONKYWFIFSDF-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCCNCC2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




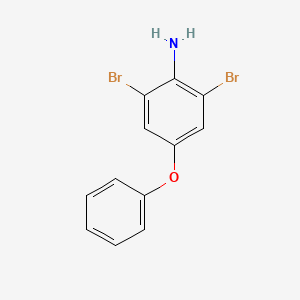
![tert-Butyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13970390.png)
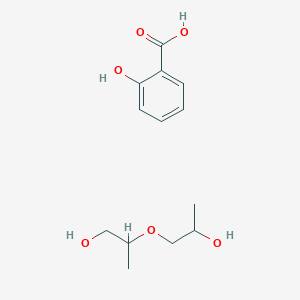
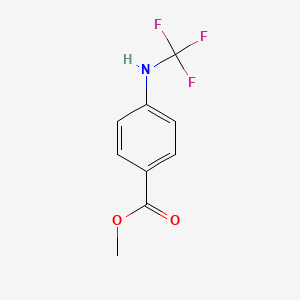

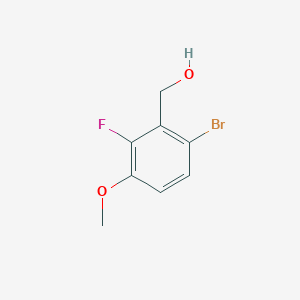
![Ethyl 3-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13970410.png)
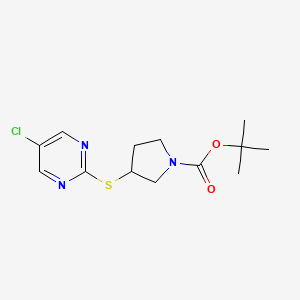

![2,4-Diphenyl-6-[3-(2-triphenylenyl)phenyl]-1,3,5-triazine](/img/structure/B13970434.png)
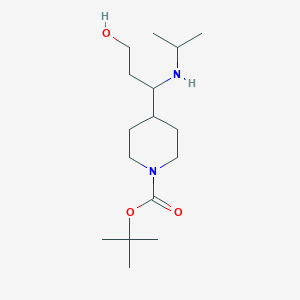
![2-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol](/img/structure/B13970437.png)
